

# Emavusertib Phosphate: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Emavusertib Phosphate	
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## Introduction

Emavusertib (formerly CA-4948) is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Developed as a phosphate salt to improve its pharmaceutical properties, **Emavusertib Phosphate** is under investigation for the treatment of various hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and non-Hodgkin's lymphomas.[2][3] Its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and survival makes it a compound of significant interest in oncology research. This guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **Emavusertib Phosphate**.

## **Chemical Structure and Physicochemical Properties**

**Emavusertib Phosphate** is the phosphate salt of the active pharmaceutical ingredient Emavusertib. The presence of the phosphate group generally enhances the solubility and bioavailability of the parent compound.

#### Chemical Structure:

Emavusertib (Free Base):



- IUPAC Name: N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[4][5]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide[6]
- Chemical Formula: C24H25N7O5[6]
- Molecular Weight: 491.5 g/mol [6]
- SMILES: CC1=NC=CC(=C1)C2=NC(=C02)C(=O)NC3=CC4=C(N=C3N5CC--INVALID-LINK--O)N=C(O4)N6CCOCC6[6]
- InChlKey: SJHNWSAWWOAWJH-MRXNPFEDSA-N[6]

#### Emavusertib Phosphate:

- IUPAC Name: N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[4][5]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;phosphoric acid[7]
- Chemical Formula: C24H28N7O9P[7]
- Molecular Weight: 589.5 g/mol [7]

#### Physicochemical Properties:

A comprehensive, experimentally determined dataset for the physicochemical properties of **Emavusertib Phosphate** is not extensively available in the public domain, as is common for investigational drugs. The following table summarizes the available information.



Property	Value	Source
Molecular Formula	C24H28N7O9P	PubChem CID: 167713302[7]
Molecular Weight	589.5 g/mol	PubChem CID: 167713302[7]
Solubility	Emavusertib (free base): Soluble in DMSO; Insoluble in water.	Selleck Chemicals[6]
Computed LogP (Emavusertib)	1.7	PubChem CID: 118224491[6] [8]
pKa (Emavusertib)	Not publicly available	

### **Mechanism of Action**

Emavusertib exerts its anti-neoplastic effects through the dual inhibition of IRAK4 and FLT3 kinases, which are key components of signaling pathways frequently dysregulated in hematological malignancies.

IRAK4 Inhibition and the NF-kB Pathway:

IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[9] In many B-cell lymphomas and some myeloid malignancies, mutations in the adaptor protein MYD88 or overexpression of IRAK4 lead to constitutive activation of the "Myddosome" complex, resulting in persistent IRAK4 signaling.[9] This aberrant signaling cascade activates the transcription factor Nuclear Factor-kappa B (NF-κB), which promotes the expression of pro-inflammatory cytokines and anti-apoptotic proteins, ultimately driving cancer cell survival and proliferation.[1][9] Emavusertib binds to and inhibits the kinase activity of IRAK4, thereby blocking the downstream activation of NF-κB.[1]

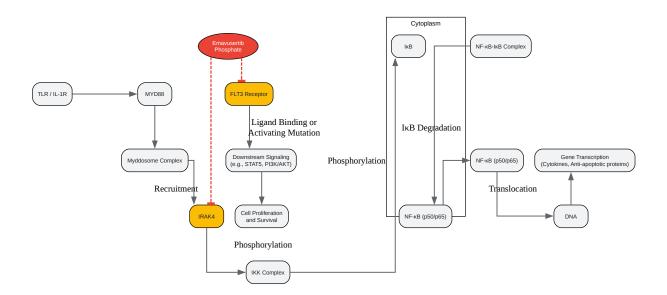
#### FLT3 Inhibition:

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD), are found in a significant proportion of AML patients and are associated with a poor prognosis.[10] These



mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts. Emavusertib has been shown to inhibit both wild-type and mutated forms of FLT3, providing a targeted therapeutic approach for FLT3-driven leukemias.

Signaling Pathway Diagram:



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Caption: **Emavusertib Phosphate**'s dual inhibition of IRAK4 and FLT3 signaling pathways.

# **Pharmacological Properties**



The pharmacological activity of Emavusertib has been characterized through various in vitro and in vivo studies.

#### In Vitro Activity:

The inhibitory potency of Emavusertib against its primary targets and its anti-proliferative effects in cancer cell lines are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of Emavusertib

Target	Assay Type	IC50 / Ki	Source
IRAK4	FRET Kinase Assay	57 nM (IC50)	IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies[2][5]
IRAK4	Enzymatic Assay	31.7 nM (IC50)	Cayman Chemical[7]
IRAK4 vs IRAK1	Competition Binding Assay	>500-fold more selective for IRAK4	MedChemExpress[1]
FLT3 (wild-type & mutated)	Not specified	Potent inhibition	MedChemExpress[1]

Table 2: Anti-proliferative and Cytokine Inhibition Activity of Emavusertib



Cell Line / System	Cancer Type	Key Genotype	Endpoint	IC50 / Effect	Source
FLT3-mutated AML cell lines	Acute Myeloid Leukemia	FLT3-ITD	Cytotoxicity	58-200 nM (IC₅o)	IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies[ 5]
MOLM-13	Acute Myeloid Leukemia	FLT3-ITD	Cell Viability	~150 nM (IC50)	FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3- Mimetics in the Treatment of Acute Myeloid Leukemia[11] [12]
TLR- Stimulated THP-1 Cells	Monocytic Leukemia	Not applicable	TNF-α, IL-1β, IL-6, IL-8 release	<250 nM (IC50)	MedChemEx press[1]
Human Whole Blood (TLR/IL-1R stimulated)	Not applicable	Not applicable	IL-6 release	696 - 1375 nM (IC₅o)	Cayman Chemical[7]
Marginal Zone Lymphoma	Non- Hodgkin's Lymphoma	Not specified	Proliferation	Decrease at 10 μM	MedChemEx press[1]



(MZL) cell lines

#### In Vivo Activity:

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of orally administered Emayusertib.

Table 3: In Vivo Efficacy of Emavusertib

Animal Model	Cancer Type	Dosing	Outcome	Source
OCI-Ly3 DLBCL xenograft	Diffuse Large B- cell Lymphoma	25-200 mg/kg	Tumor volume reduction	Cayman Chemical[7]
FLT3-mutated AML models	Acute Myeloid Leukemia	25-150 mg/kg, once daily for 14 days	Tumor growth inhibition	MedChemExpres s[1]

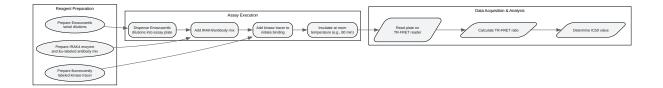
# **Experimental Protocols**

Detailed, step-by-step experimental protocols for Emavusertib are often proprietary. However, this section provides representative methodologies for the key assays used to characterize its activity, based on standard laboratory practices.

#### 1. IRAK4 Kinase Activity Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of Emavusertib on IRAK4 kinase.





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Caption: Workflow for a TR-FRET based IRAK4 kinase inhibition assay.

- Materials:
  - Recombinant human IRAK4 enzyme
  - Europium-labeled anti-tag antibody (specific to the tag on the recombinant IRAK4)
  - Fluorescently labeled kinase tracer (an ATP-competitive ligand)
  - Emavusertib Phosphate
  - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
  - 384-well low-volume assay plates
  - TR-FRET compatible plate reader
- Procedure:
  - Prepare serial dilutions of **Emavusertib Phosphate** in DMSO, followed by a further dilution in assay buffer.



- In a 384-well plate, add the diluted **Emavusertib Phosphate** or DMSO (vehicle control).
- Add a pre-mixed solution of IRAK4 enzyme and the Europium-labeled antibody to all wells.
- Initiate the binding reaction by adding the fluorescently labeled kinase tracer to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (tracer) wavelengths.
- o Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
- Plot the TR-FRET ratio against the logarithm of the Emavusertib concentration and fit the data to a four-parameter logistic model to determine the IC<sub>50</sub> value.
- 2. Cell Viability Assay (MTT-based)

This protocol outlines a method to assess the effect of **Emavusertib Phosphate** on the viability of AML cell lines.

- Materials:
  - AML cell line (e.g., MOLM-13)
  - Complete culture medium (e.g., RPMI-1640 with 10% FBS)
  - Emavusertib Phosphate
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., 20% SDS in 50% DMF)
  - 96-well cell culture plates
  - Microplate reader



#### Procedure:

- $\circ$  Seed AML cells into a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well in 100  $\mu$ L of complete culture medium.
- Prepare serial dilutions of Emavusertib Phosphate in culture medium and add them to the respective wells. Include wells with vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- $\circ$  Add 10  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours.
- Add 100 μL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the Emavusertib concentration to determine the IC<sub>50</sub> value.

#### 3. Western Blot Analysis of NF-kB Signaling

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the NF-kB pathway in cells treated with **Emavusertib Phosphate**.

#### Materials:

Cell line of interest (e.g., THP-1)

#### Emavusertib Phosphate

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- $\circ$  Primary antibodies (e.g., anti-phospho-IKK $\alpha/\beta$ , anti-phospho-p65, anti-p65, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies



- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer apparatus
- Chemiluminescent substrate
- Imaging system
- Procedure:
  - Culture cells to the desired confluency and treat with various concentrations of Emavusertib Phosphate for a specified time. A positive control stimulated with a TLR agonist (e.g., LPS) should be included.
  - Lyse the cells and determine the protein concentration of the lysates.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.
  - Analyze the band intensities to determine the effect of Emavusertib on the phosphorylation of IKK and p65.

## Conclusion

**Emavusertib Phosphate** is a promising dual inhibitor of IRAK4 and FLT3 with a well-defined mechanism of action that translates to potent anti-proliferative and pro-apoptotic effects in preclinical models of hematological malignancies. Its chemical structure and formulation as a phosphate salt are optimized for oral bioavailability. The quantitative data on its inhibitory activity and cellular effects provide a strong rationale for its ongoing clinical development. The



experimental protocols outlined in this guide offer a framework for researchers to further investigate the biological activities of Emavusertib and similar targeted therapies. As more data from clinical trials become available, the full therapeutic potential of this novel agent will be further elucidated.

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